molecular formula C9H16ClNO B2918283 2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride CAS No. 2411276-99-6

2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride

Cat. No.: B2918283
CAS No.: 2411276-99-6
M. Wt: 189.68
InChI Key: QRURJCFJLDBDPP-UHFFFAOYSA-N
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Description

2-Oxa-9-azaspiro[5.5]undec-4-ene hydrochloride (CAS: 1956370-88-9) is a spirocyclic compound featuring a bicyclic framework with oxygen and nitrogen atoms at positions 2 and 9, respectively. Its molecular formula is C₁₃H₁₇NO₂·HCl, and it serves as a key intermediate in medicinal chemistry for designing antibacterial agents and other bioactive molecules . The compound’s spiro architecture confers conformational rigidity, which can enhance target selectivity and metabolic stability compared to linear analogs .

Properties

IUPAC Name

2-oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-2-9(8-11-7-1)3-5-10-6-4-9;/h1-2,10H,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAGKCOFARWWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride typically involves a multi-step process. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of olefin metathesis on a Grubbs catalyst, although this method can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the Prins cyclization reaction remains a key synthetic route. The reaction conditions often involve high temperatures and specific catalysts to achieve the desired spirocyclic structure.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Scientific Research Applications

2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride is used across various scientific disciplines:

  • Chemistry It serves as a building block in the synthesis of complex spirocyclic compounds.
  • Medicine Research indicates it may act as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, suggesting it could be a candidate for antituberculosis drugs.
  • Industry It is used in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation Typically involves adding oxygen or removing hydrogen.
  • Reduction Involves adding hydrogen or removing oxygen.
  • Substitution Involves replacing one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often require controlled temperatures and specific solvents to facilitate these reactions.

This compound has potential biological activities, particularly as a lead compound in drug development. The mechanism of action involves interaction with specific molecular targets; for example, as an MmpL3 protein inhibitor, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis.

Derivatives in Synthesis

Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been used in the synthesis of various compounds. For instance, derivatives of 1-oxa-9-azaspiro[5.5]undecane were employed in synthesizing thirty-six compounds . Examples include:

  • N-Benzyl-N-cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-amine Hydrochloride
  • N-Cyclopropyl-N-1-oxa-9-azaspiro[5.5]undec-4-ylbenzamide Hydrochloride
  • 1-Cyclopropyl-3-(1-methylethyl)-1-(1-oxa-9-azaspiro[5.5]undec-4-yl)urea Dihydrochloride

These compounds are synthesized using reactions involving cyclopropylamine and other reagents, with sodium triacetoxyborohydride often used as a reducing agent .

GPR40 Agonists

Mechanism of Action

The mechanism of action of 2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical differences in molecular frameworks and physical properties:

Compound Name Molecular Formula CAS Number Melting Point (°C) Key Structural Features
2-Oxa-9-azaspiro[5.5]undec-4-ene hydrochloride C₁₃H₁₇NO₂·HCl 1956370-88-9 Not reported 2-oxa, 9-aza, conjugated double bond at C4
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-azaspiro[5.5]undecane Hydrochloride (2d) C₁₅H₂₄ClN₃O₂ Not provided 140–142 1-oxa, 9-aza, oxadiazole substituent
N-Benzyl-N-cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-amine Hydrochloride (2ab) C₂₀H₂₉ClN₂O Not provided 221–223 1-oxa, 9-aza, benzyl-cyclopropyl amine
9-Oxa-2-azaspiro[5.5]undecane hydrochloride C₉H₁₈ClNO 1279879-02-5 Not reported 9-oxa, 2-aza, no double bond
2-Aza-spiro[5.5]undecane hydrochloride C₁₀H₂₀ClN 1185298-18-3 Not reported 2-aza, no oxygen, simpler substituents

Key Observations :

  • Positional Isomerism : The relocation of oxygen and nitrogen (e.g., 2-oxa-9-aza vs. 9-oxa-2-aza) alters electronic properties and hydrogen-bonding capacity, impacting solubility and receptor interactions .
  • Substituent Effects : Derivatives like 2d and 2ab exhibit higher melting points due to bulky substituents (oxadiazole, benzyl-cyclopropyl), which enhance crystallinity .

Yield and Purity :

  • The target compound’s synthesis typically achieves >95% purity, as noted in supplier catalogs .
  • Derivatives like 2d and 2ab report yields of ~60–64% after chromatographic purification .

Biological Activity

2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride is a spirocyclic compound recognized for its unique structural framework, which includes both nitrogen and oxygen atoms. Its molecular formula is C₉H₁₆ClNO, with a molecular weight of approximately 189.68 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lead compound in drug development.

Structural Characteristics

The spirocyclic nature of this compound contributes to its diverse chemical reactivity and biological interactions. The presence of functional groups in its structure allows for various synthetic modifications that can enhance its biological properties.

Table 1: Structural Comparison of Related Compounds

Compound NameStructural CharacteristicsNotable Activities
1-Azaspiro[5.5]undec-3-ene hydrochlorideLacks oxygen in the spirocyclic structureAnalgesic properties
4-Phenyl-1-oxa-9-azaspiro[5.5]undec-4-eneContains a phenyl groupEnhanced binding affinity
2-Aminoquinoline derivativesContains an amino groupAntimicrobial activity

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the realm of cancer therapeutics and infectious disease treatment.

Antitumor Activity

Recent studies have demonstrated the compound's potential against various cancer cell lines, including:

  • A549 (human lung cancer)
  • MDA-MB-231 (breast cancer)
  • HeLa (cervical cancer)

In vitro assays reveal that certain derivatives of this compound possess moderate to potent antitumor activity, with IC50 values indicating effective cytotoxicity against these cell lines. For example, one derivative showed an IC50 value of 0.26μM0.26\,\mu M against A549 cells, highlighting its therapeutic potential in oncology .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as:

  • MmpL3 Protein Inhibition : This protein is crucial for the survival of Mycobacterium tuberculosis, making the compound a promising candidate for antituberculosis drugs.
  • Binding Affinity Studies : Interaction studies have shown that the compound binds effectively to various enzymes and receptors, elucidating its potential therapeutic effects .

Case Studies

Several case studies have explored the efficacy of this compound and its derivatives:

  • Study on Anticancer Properties :
    • Researchers synthesized a series of spirocyclic derivatives and tested them against different cancer cell lines.
    • Results indicated that compounds derived from this scaffold exhibited varying degrees of cytotoxicity, with some showing promise as lead candidates for further development .
  • Antimicrobial Activity :
    • The compound's structural features were evaluated for their antimicrobial properties against various pathogens.
    • Preliminary findings suggest that modifications to the spirocyclic structure can enhance antimicrobial activity .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-Oxa-9-azaspiro[5.5]undec-4-ene hydrochloride, and how can purity (>95%) be ensured?

Methodological Answer:
The synthesis typically involves cyclization reactions using spirocyclic precursors. Key steps include:

  • Ring-closing strategies : Utilize azide-alkyne cycloaddition or acid-catalyzed intramolecular etherification to form the spirocyclic core .
  • Salt formation : React the free base with hydrochloric acid under anhydrous conditions to yield the hydrochloride salt .
  • Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm using 1H^1H-NMR (e.g., sp3^3-hybridized protons at δ 1.5–3.5 ppm) .

How should researchers characterize the spirocyclic structure and confirm stereochemical integrity?

Methodological Answer:

  • Spectroscopic analysis :
    • NMR : 1H^1H- and 13C^{13}C-NMR to identify characteristic peaks (e.g., spirocyclic ether/amine protons, absence of free amine signals due to HCl salt formation) .
    • FT-IR : Confirm HCl salt via N–H stretching (2500–3000 cm1^{-1}) and C–O–C vibrations (1100–1250 cm1^{-1}) .
  • X-ray crystallography : Resolve spirocyclic geometry and confirm stereochemistry .
  • Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 191.7) .

What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water contact to prevent exothermic reactions .

Advanced Research Questions

How does the spirocyclic architecture influence receptor binding in neurological or antimicrobial studies?

Methodological Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with targets like serotonin receptors or bacterial enzymes. The rigid spirocyclic core may restrict conformational flexibility, enhancing binding specificity .
  • Pharmacophore mapping : Compare with structurally related compounds (e.g., diclofensine hydrochloride) to identify key motifs (e.g., protonated amine for ionic interactions) .
  • In vitro assays : Test against neuronal cell lines or microbial cultures to correlate structure-activity relationships (SAR) .

How can researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

Methodological Answer:

  • Variable analysis : Optimize reaction parameters:
    • Temperature : Higher temps (80–100°C) may accelerate cyclization but risk decomposition.
    • Catalysts : Screen Lewis acids (e.g., ZnCl2_2) or organocatalysts to improve efficiency .
  • Side-product identification : Use LC-MS to detect impurities (e.g., open-chain byproducts) and adjust stoichiometry .
  • Reproducibility : Strictly control anhydrous conditions and inert atmospheres to minimize variability .

What computational methods predict the stability of the hydrochloride salt under physiological conditions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate salt dissociation in aqueous environments (e.g., PBS buffer) to assess stability over time .
  • pKa calculations : Use software (e.g., MarvinSketch) to estimate the basicity of the amine group. A pKa > 8 ensures protonation at physiological pH .
  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

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